molecular formula C6H15ClN2 B2358161 N-Methylpiperidin-1-amine;hydrochloride CAS No. 2247105-43-5

N-Methylpiperidin-1-amine;hydrochloride

Cat. No.: B2358161
CAS No.: 2247105-43-5
M. Wt: 150.65
InChI Key: ZEAPOLPSRAONQA-UHFFFAOYSA-N
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Description

N-Methylpiperidin-1-amine;hydrochloride is a chemical compound with the molecular formula C6H14N2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

N-Methylpiperidin-1-amine;hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylpiperidin-1-amine;hydrochloride can be synthesized through several methods. One common method involves the methylation of piperidine using formaldehyde and formic acid as methylating agents. The reaction typically proceeds under reflux conditions, and the product is isolated as a hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation reactions using similar reagents. The process is optimized for high yield and purity, and the product is typically purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-Methylpiperidin-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-Methylpiperidin-1-amine;hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-methylpiperidin-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-7-8-5-3-2-4-6-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAPOLPSRAONQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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